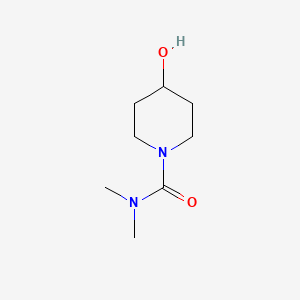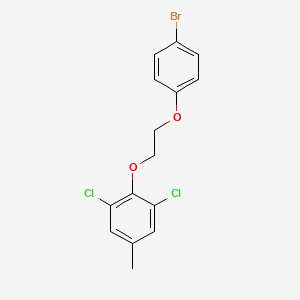
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane
Descripción general
Descripción
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom and a dichloro-methylphenoxy group attached to a benzene ring through an ethoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring. This is followed by the etherification reaction to attach the dichloro-methylphenoxy group via an ethoxy linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions using bromine and suitable catalysts. The subsequent etherification step is carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce quinones and hydroquinones, respectively .
Aplicaciones Científicas De Investigación
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane involves its interaction with specific molecular targets. The bromine and dichloro-methylphenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,6-dichlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-4-ethoxybenzene
Uniqueness
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane is unique due to the presence of both bromine and dichloro-methylphenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C15H13BrCl2O2 |
|---|---|
Peso molecular |
376.1 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenoxy)ethoxy]-1,3-dichloro-5-methylbenzene |
InChI |
InChI=1S/C15H13BrCl2O2/c1-10-8-13(17)15(14(18)9-10)20-7-6-19-12-4-2-11(16)3-5-12/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
LJQSCGQXCNQURT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
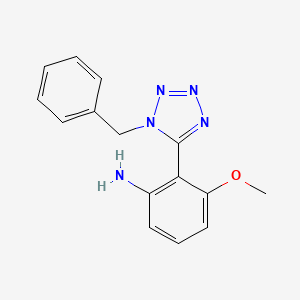
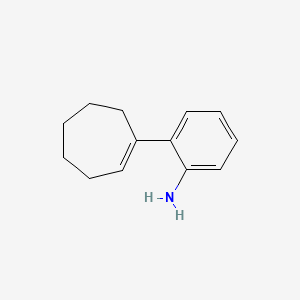

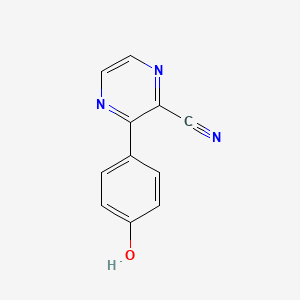
![4-Chloro-6-methyl-2-(2-pyrazinyl)thieno[2,3-d]pyrimidine](/img/structure/B8300398.png)
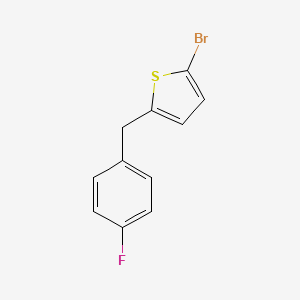
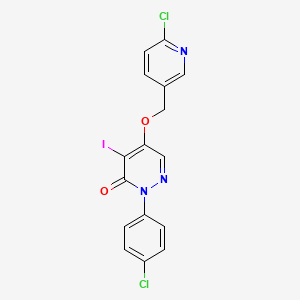

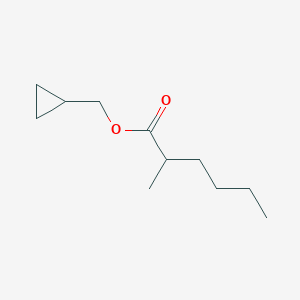

![Benzonitrile, 2-[4-chloro-3-(trifluoromethyl)phenoxy]-5-formyl-](/img/structure/B8300466.png)

